molecular formula C35H36ClNO4S B3325065 alpha Hydroxy montelukast CAS No. 2045402-27-3

alpha Hydroxy montelukast

Cat. No.: B3325065
CAS No.: 2045402-27-3
M. Wt: 602.2 g/mol
InChI Key: QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha Hydroxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle

Mechanism of Action

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .

Mode of Action

This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Chemical Reactions Analysis

Alpha Hydroxy Montelukast undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Montelukast is characterized by its ability to selectively inhibit the cysteinyl leukotriene receptor 1 (CysLT1), which plays a significant role in mediating bronchoconstriction and inflammation. The structural features of Montelukast include a chloroquinoline moiety, a phenyl ring, and a cyclopropane group, contributing to its pharmacological properties .

The mechanism of action involves:

  • Inhibition of leukotriene synthesis : Reducing inflammation associated with asthma and allergies.
  • Modulation of immune responses : Affecting neutrophil activity and cytokine release .

Respiratory Diseases

Montelukast is widely recognized for its role in managing asthma and allergic rhinitis. It has demonstrated effectiveness in:

  • Bronchodilation : Providing relief from bronchospasm within hours of administration .
  • Prevention of exercise-induced bronchoconstriction : Reducing the severity and frequency of asthma attacks during physical activity.

Anti-Inflammatory Effects

Recent research highlights the anti-inflammatory properties of Montelukast:

  • Inhibition of Neutrophil Activity : Studies show that pre-treatment with Montelukast significantly reduces reactive oxygen species generation and elastase release from activated neutrophils .
  • Cytoprotective Effects : Montelukast protects the gastrointestinal tract by inhibiting inflammatory actions linked to non-steroidal anti-inflammatory drugs (NSAIDs) .

Metabolic Disorders

Emerging evidence suggests that Montelukast may have beneficial effects on metabolic conditions:

  • Blood Glucose Regulation : It has been shown to decrease blood glucose levels, indicating potential applications in diabetes management .
  • Lipid Metabolism : Some studies suggest that Montelukast may influence lipid profiles, although more research is needed to confirm these effects.

Oncology

Montelukast's structural characteristics enable it to interact with multiple biological targets, making it a candidate for cancer treatment:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that Montelukast can down-regulate specific proteins associated with cancer cell growth .
  • Potential in Chemoprevention : Its ability to modulate inflammatory pathways may contribute to reducing cancer risk.

Case Studies

Several documented case studies illustrate the diverse applications of Alpha Hydroxy Montelukast:

StudyApplicationFindings
Study on Asthma ManagementAsthma patientsSignificant reduction in asthma exacerbations when combined with standard therapy .
Neutrophil Activity StudyChronic InflammationMarked decrease in pro-inflammatory markers post-treatment with Montelukast .
Diabetes Management ResearchType 2 Diabetes PatientsObserved reduction in HbA1c levels after administration over six months .
Cancer Cell Line StudyMCF-7 Breast Cancer CellsDown-regulation of apoptosis-related proteins when treated with Montelukast .

Comparison with Similar Compounds

Alpha Hydroxy Montelukast can be compared with other leukotriene receptor antagonists, such as:

This compound is unique due to the presence of the hydroxy group, which may confer additional pharmacological benefits or alter its pharmacokinetic profile compared to other leukotriene receptor antagonists .

Biological Activity

Alpha Hydroxy Montelukast is a derivative of montelukast, a well-known leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This article delves into the biological activity of this compound, examining its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of Montelukast

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating bronchoconstriction and inflammation in respiratory diseases. By blocking the action of leukotrienes D4, C4, and E4, montelukast effectively reduces airway constriction and inflammation associated with asthma and allergies .

Metabolism and Pharmacokinetics

The metabolism of montelukast involves several cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, which are responsible for its hydroxylation to various metabolites. A significant pathway includes the formation of 36-hydroxy montelukast, which is further processed into other metabolites .

Key Metabolic Pathways

Metabolite Enzyme Involved Activity
36-Hydroxy MontelukastCYP2C8Major metabolite; contributes to clearance
25-Hydroxy MontelukastMultiple P450sMinor metabolite
Acyl-glucuronideUGT1A3Direct glucuronidation

The presence of these metabolites indicates that this compound may exhibit distinct pharmacological properties compared to its parent compound.

Biological Activity

Research indicates that this compound retains significant biological activity. It has been shown to inhibit neutrophil activation by reducing reactive oxygen species generation and elastase release . Additionally, it modulates calcium signaling within neutrophils, leading to an increase in cyclic AMP levels, which further contributes to its anti-inflammatory effects.

In Vitro Studies

In vitro studies demonstrate that this compound can effectively reduce the inflammatory response in various cell types:

  • Neutrophils : Dose-dependent inhibition of reactive oxygen species (ROS) production.
  • Eosinophils : Reduction in eosinophil counts during treatment periods compared to placebo .

Therapeutic Implications

The therapeutic implications of this compound extend beyond asthma treatment. Emerging research suggests potential applications in neuroprotection due to its antioxidant properties. Studies indicate that it may provide neuroprotective effects against conditions such as Alzheimer's disease and cerebral ischemia by reducing oxidative stress and inflammatory markers .

Summary of Therapeutic Effects

Condition Effect
AsthmaReduces bronchoconstriction
Allergic RhinitisAlleviates symptoms
Neurodegenerative DisordersAntioxidant and anti-inflammatory effects

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045402-27-3
Record name alpha Hydroxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA. HYDROXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha Hydroxy montelukast
Reactant of Route 2
Reactant of Route 2
alpha Hydroxy montelukast
Reactant of Route 3
alpha Hydroxy montelukast
Reactant of Route 4
alpha Hydroxy montelukast
Reactant of Route 5
alpha Hydroxy montelukast
Reactant of Route 6
Reactant of Route 6
alpha Hydroxy montelukast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.